Momelotinib-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Momelotinib-d2 is a deuterated analog of momelotinib, a Janus kinase inhibitor used primarily in the treatment of myelofibrosis, a type of bone marrow cancer. The deuterium substitution in this compound is intended to improve the pharmacokinetic properties of the compound, potentially enhancing its efficacy and safety profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of momelotinib-d2 involves several key steps:
Nucleophilic Addition Reaction: The starting material, 4-morpholinoaniline, reacts with cyanamide to form 1-(4-morpholinophenyl)guanidine.
Conversion to Enaminone Intermediate: Methyl 4-acetylbenzoate is converted into methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate using N,N-dimethylformamide dimethylacetal.
Condensation Reaction: The enaminone intermediate is condensed with 1-(morpholinophenyl)guanidine at elevated temperatures in alcoholic alkali to form the desired pyrimidine.
Hydrolysis: The pyrimidine is hydrolyzed to the corresponding acid.
Amidation Reaction: The final step involves an amidation reaction to yield momelotinib.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of readily available starting materials, high-yield reactions under mild conditions, and the absence of precious metal catalysts .
Chemical Reactions Analysis
Types of Reactions
Momelotinib-d2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs with improved pharmacokinetic properties .
Scientific Research Applications
Momelotinib-d2 has several scientific research applications:
Chemistry: Used as a tool to study the effects of deuterium substitution on the pharmacokinetics and pharmacodynamics of small molecules.
Biology: Investigated for its potential to modulate biological pathways involving Janus kinase.
Medicine: Primarily used in the treatment of myelofibrosis, with ongoing research into its efficacy in other hematologic malignancies.
Industry: Employed in the development of new therapeutic agents with improved safety and efficacy profiles
Mechanism of Action
Momelotinib-d2 exerts its effects by inhibiting Janus kinase 1 and Janus kinase 2, as well as activin A receptor type 1. This inhibition disrupts the Janus kinase-signal transducer and activator of transcription signaling pathway, leading to reduced cytokine signaling and inflammation. The compound also decreases hepcidin production, improving iron homeostasis and alleviating anemia .
Comparison with Similar Compounds
Similar Compounds
Ruxolitinib: Another Janus kinase inhibitor used in the treatment of myelofibrosis.
Fedratinib: A Janus kinase inhibitor with a similar mechanism of action.
Pacritinib: A Janus kinase inhibitor with additional activity against other kinases.
Uniqueness
Momelotinib-d2 is unique due to its deuterium substitution, which enhances its pharmacokinetic properties. This results in improved efficacy and safety profiles compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C23H22N6O2 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[cyano(dideuterio)methyl]-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)/i12D2 |
InChI Key |
ZVHNDZWQTBEVRY-XUWBISKJSA-N |
Isomeric SMILES |
[2H]C([2H])(C#N)NC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2)NC3=CC=C(C=C3)N4CCOCC4 |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.